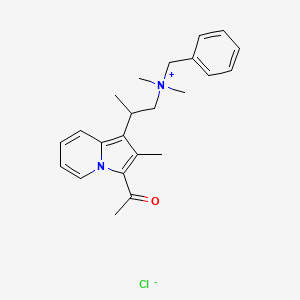

Benzyldimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)ammonium chloride

Description

Benzyldimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)ammonium chloride is a quaternary ammonium compound (QAC) characterized by a benzyl group, dimethyl substituents, and a complex indolizinyl-based side chain. The indolizinyl moiety, featuring acetyl and methyl groups at the 3- and 2-positions, distinguishes it from conventional QACs with linear alkyl chains. QACs are widely recognized for their antimicrobial, surfactant, and phase-transfer catalytic properties. However, specific data on the synthesis, applications, or biological activity of this compound are absent in the provided evidence.

Properties

CAS No. |

66902-70-3 |

|---|---|

Molecular Formula |

C23H29ClN2O |

Molecular Weight |

384.9 g/mol |

IUPAC Name |

2-(3-acetyl-2-methylindolizin-1-yl)propyl-benzyl-dimethylazanium;chloride |

InChI |

InChI=1S/C23H29N2O.ClH/c1-17(15-25(4,5)16-20-11-7-6-8-12-20)22-18(2)23(19(3)26)24-14-10-9-13-21(22)24;/h6-14,17H,15-16H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

XOTZLFMRISUFHJ-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1C(C)C[N+](C)(C)CC3=CC=CC=C3)C(=O)C.[Cl-] |

Origin of Product |

United States |

Biological Activity

Benzyldimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)ammonium chloride, a quaternary ammonium compound, has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and molecular interactions, supported by relevant data tables and case studies.

- Molecular Formula : C23H29ClN2O

- Molecular Weight : 384.99 g/mol

- CAS Registry Number : 66902-70-3

This compound features a complex structure that contributes to its biological activities, particularly its interaction with microbial enzymes and cell membranes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens.

Table 1: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 63 µg/mL |

The compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species. The mechanism of action is primarily through membrane disruption and inhibition of enzyme activity.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on mammalian cells. The results indicate that at therapeutic concentrations, the compound demonstrates minimal toxicity.

Table 2: Cytotoxicity Results

These findings suggest that while the compound is effective against pathogens, it remains relatively safe for human cells at therapeutic doses.

Molecular Docking Studies

Molecular docking studies provide insight into the binding interactions between this compound and microbial enzymes. For instance, docking with C. albicans enzymes revealed strong binding affinities.

Table 3: Molecular Docking Results

| Enzyme | Binding Energy (kcal/mol) | Interaction Types |

|---|---|---|

| Dihydrofolate reductase | -5.5 | Pi-sigma, van der Waals |

| Candidapepsin-1 | -5.3 | Alkyl interactions, Pi-Alkyl |

The strong binding energies indicate that the compound can effectively inhibit these enzymes, contributing to its antifungal activity.

Case Study 1: Antifungal Efficacy

A study investigated the antifungal properties of the compound against Candida albicans. The results demonstrated significant inhibition of fungal growth at concentrations as low as 63 µg/mL. The study concluded that the compound could serve as a potential therapeutic agent for fungal infections due to its ability to target specific enzymatic pathways in fungi.

Case Study 2: Antibacterial Activity

Another study focused on the antibacterial effects against Staphylococcus aureus and Escherichia coli. The compound showed an MIC of 8 µg/mL against S. aureus, indicating strong antibacterial properties. The mechanism was attributed to membrane disruption and subsequent cell lysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous QACs, focusing on molecular features, antimicrobial activity, toxicity, and regulatory status.

Structural Analogs and Physicochemical Properties

Notes:

- Bromide analogs (e.g., ) exhibit moderate toxicity (LD₅₀ = 2500 mg/kg), suggesting chloride variants may share similar profiles.

Antimicrobial Activity

- Benzalkonium chloride (C₁₂–C₁₄) : Effective at 0.1% as a preservative in cosmetics, disrupting microbial cell membranes .

- Benzyldimethyl dodecylammonium chloride : Induces physiological stress in Pseudomonas fluorescens at sublethal concentrations, impairing motility and metabolism .

- Argumistin™: Combines QACs with silver nanoparticles for synergistic antimicrobial effects; successful in veterinary clinical trials for infections .

The indolizinyl group in the target compound may enhance lipid bilayer penetration due to planar aromaticity, but experimental data are lacking.

Data Tables

Table 1: Structural and Functional Comparison of QACs

Table 2: Substituent Impact on QAC Properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Benzyldimethyl(2-(3-acetyl-2-methyl-1-indolizinyl)-2-methylethyl)ammonium chloride, and how can reaction yields be optimized?

- Methodology : The synthesis typically involves quaternization of tertiary amines with benzyl halides or via nucleophilic substitution. Key steps include:

- Using anhydrous conditions to avoid hydrolysis of intermediates, as hygroscopic byproducts can hinder purification .

- Employing phase-transfer catalysts (e.g., benzyltriethylammonium chloride) to enhance reaction rates in biphasic systems .

- Purification via recrystallization or column chromatography, with yields improved by optimizing stoichiometry and temperature gradients.

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to verify substitution patterns on the indolizinyl and ammonium moieties.

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. For twinned crystals or high-resolution data, SHELXPRO can resolve phase ambiguities .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns.

Q. How can researchers assess the compound’s biological activity, such as antimicrobial effects, in preliminary studies?

- Methodology :

- In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., E. coli strains). Note that plasmid-containing pathogens (e.g., E. coli with virulence plasmids) may show resistance, requiring plasmid-curing controls .

- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) with MTT assays to differentiate antimicrobial vs. cytotoxic effects.

Advanced Research Questions

Q. What experimental strategies address contradictions in antimicrobial efficacy data across studies?

- Methodology :

- Strain-specific variability : Test across diverse bacterial lineages, including plasmid-harboring strains, as plasmids may confer detergent resistance .

- Concentration gradients : Evaluate sub-MIC concentrations to identify biofilm inhibition vs. bactericidal effects.

- Synergistic assays : Combine with permeabilizing agents (e.g., EDTA) to enhance activity against resistant strains .

Q. How can researchers resolve challenges in crystallizing this compound, particularly for X-ray diffraction studies?

- Methodology :

- Solvent screening : Use high-booint solvents (e.g., DMF) to slow crystallization and improve crystal quality.

- Twinned data handling : Apply SHELXL’s TWIN/BASF commands for refinement. For low-resolution data, incorporate restraints on bond lengths/angles from similar structures .

- Temperature control : Gradual cooling (0.5°C/hr) to minimize lattice defects.

Q. What computational approaches are suitable for modeling the compound’s interaction with biological membranes?

- Methodology :

- Molecular dynamics (MD) simulations : Use force fields (e.g., CHARMM36) to study insertion into lipid bilayers. Focus on alkyl chain length and indolizinyl group orientation .

- QSAR modeling : Correlate structural features (e.g., acetyl group position) with antimicrobial activity using datasets from homologs (e.g., benzalkonium chlorides) .

Q. How does the presence of the indolizinyl moiety influence the compound’s stability under physiological conditions?

- Methodology :

- Degradation studies : Incubate in PBS (pH 7.4) at 37°C, monitoring via HPLC for hydrolysis products.

- Electron-withdrawing effects : The acetyl group on indolizinyl may enhance stability via resonance, reducing ammonium group hydrolysis .

Safety and Toxicity Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.